(1S)-2,2-dimethylcyclobutan-1-ol

Description

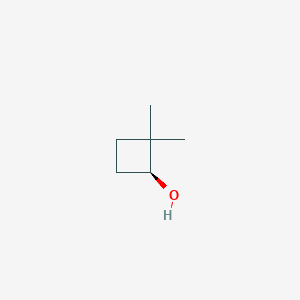

(1S)-2,2-Dimethylcyclobutan-1-ol is a chiral cyclobutanol derivative characterized by a four-membered cyclobutane ring with two methyl groups at the C2 position and a hydroxyl group at the C1 position in the S-configuration. Its molecular formula is C₆H₁₂O, with a molecular weight of 100.16 g/mol. The cyclobutane ring introduces significant ring strain, which influences its reactivity and stability compared to larger cycloalkanes. The stereochemistry at C1 (S-configuration) renders it enantiomerically distinct, making it relevant in asymmetric synthesis and pharmaceutical applications where chirality dictates biological activity .

Properties

IUPAC Name |

(1S)-2,2-dimethylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-6(2)4-3-5(6)7/h5,7H,3-4H2,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCDLTIWJSWMHC-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC[C@@H]1O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally related to (1S)-2,2-dimethylcyclobutan-1-ol, differing in substituents, ring size, or stereochemistry:

Key Differences and Implications

3-(Benzyloxy)-2,2-dimethylcyclobutan-1-ol

- Structure : The benzyloxy group at C3 adds steric bulk and aromaticity, increasing molecular weight (206.28 vs. 100.16) and hydrophobicity.

- Reactivity : The ether group is less polar than the hydroxyl group, reducing hydrogen-bonding capacity. This makes it useful as a protective group in organic synthesis .

- Applications : Primarily employed in multistep syntheses where temporary protection of hydroxyl groups is required.

(1S,3R)-3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol Hydrochloride

- Structure: The aminomethyl group introduces a basic nitrogen, while the hydrochloride salt enhances water solubility.

- Reactivity : The amine group participates in nucleophilic reactions (e.g., acylation), unlike the hydroxyl group in the target compound.

- Applications: Potential use in drug formulations due to improved bioavailability and ionic character .

1-(1-Aminobutan-2-yl)cyclopentan-1-ol

- Structure : A five-membered cyclopentane ring reduces ring strain compared to cyclobutane, enhancing thermodynamic stability.

- Functionality: The extended aminobutyl chain enables diverse interactions (e.g., hydrogen bonding, van der Waals forces), broadening utility in material science and agrochemicals .

Stereochemical and Reactivity Considerations

- Stereochemistry : The (1S) configuration of the target compound contrasts with analogs like (1R,3S)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol . Such enantiomeric differences critically impact pharmacological activity and synthetic pathways.

- Acidity : The hydroxyl group in this compound is more acidic than the benzyloxy ether in its analog due to reduced electron-donating effects.

- Ring Strain : The cyclobutane ring’s high angle strain increases reactivity in ring-opening reactions compared to cyclopentane derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.